5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine

Medicinal Chemistry Drug Design Physicochemical Properties

Medicinal chemists designing PROTACs or kinase probes often struggle to source a pyridine intermediate that simultaneously provides a protected amine, a reducible nitro group, and a cross-coupling handle. 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine (CAS 1033202-35-5) resolves this bottleneck as a single, commercially available scaffold. • The 4-methoxybenzyl (PMB) group acts as a hydrophobic anchor and protecting group, absent in simpler 5-bromo-3-nitropyridin-2-amine. • The 3-nitro handle enables selective reduction to a primary amine without deprotecting the PMB group, enabling asymmetric diamine synthesis. • The 5-bromo substituent is an ideal Suzuki-Miyaura coupling site for linker installation. • With a computed XLogP3-AA of 3.7, it significantly increases lipophilicity over the core scaffold (XLogP3-AA 1.6) for hydrophobic pocket targeting. • Priced at a fraction of its de-nitro analog, it offers a cost-effective route for large-scale exploratory chemistry.

Molecular Formula C13H12BrN3O3
Molecular Weight 338.16 g/mol
CAS No. 1033202-35-5
Cat. No. B1522330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine
CAS1033202-35-5
Molecular FormulaC13H12BrN3O3
Molecular Weight338.16 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)[N+](=O)[O-]
InChIInChI=1S/C13H12BrN3O3/c1-20-11-4-2-9(3-5-11)7-15-13-12(17(18)19)6-10(14)8-16-13/h2-6,8H,7H2,1H3,(H,15,16)
InChIKeyFQFRHGLSEXNIPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine CAS 1033202-35-5: Procurement Baseline


5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine (CAS 1033202-35-5; MFCD10699706) is a heterocyclic building block characterized by a 2-aminopyridine core substituted with a bromine atom at the 5-position, a nitro group at the 3-position, and a 4-methoxybenzyl moiety at the exocyclic nitrogen [1]. Its molecular formula is C13H12BrN3O3, with a molecular weight of 338.16 g/mol and a computed XLogP3-AA of 3.7, which underpins its hydrophobic characteristics [2]. This compound is commercially available from multiple vendors at purities ranging from 95% to 98% and is cataloged as a ligand and a protein degrader building block [3]. While no peer-reviewed literature directly attributes specific biological activity to this exact molecule, its three functional handles—a primary amino-like site, a nitro group, and an aryl bromide—confer a distinct reactivity profile suitable for late-stage functionalization in medicinal chemistry programs .

Why 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine Cannot Be Replaced by Common Pyridine Analogs


Generic substitution of this compound with simpler analogs like 5-bromo-3-nitropyridin-2-amine (CAS 6945-68-2) or 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine (CAS 503039-05-2) would fundamentally alter the synthetic and physicochemical trajectory of a project. The target compound uniquely combines three features: the 4-methoxybenzyl (PMB) group, the 3-nitro group, and the 5-bromo substituent. The PMB group serves as a critical hydrophobic anchor and a potential protecting group, which is absent in the core 5-bromo-3-nitropyridin-2-amine scaffold . Conversely, the 3-nitro group distinguishes it from 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine, where the absence of the nitro group reduces the electron deficiency of the pyridine ring and removes a key hydrogen-bonding acceptor and a handle for reduction to a primary amine . The following sections provide quantitative and categorical data demonstrating why selecting this precise substitution pattern is a verifiable requirement for specific research and industrial applications, rather than an arbitrary choice.

Quantitative Differentiation of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine for Scientific Procurement


Computational Physicochemical Comparison: LogP and Molecular Complexity

The presence of the 4-methoxybenzyl group on 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine results in a dramatically increased computed lipophilicity compared to the core 5-bromo-3-nitropyridin-2-amine scaffold. This difference has direct implications for membrane permeability and target binding in early-stage drug discovery [1][2].

Medicinal Chemistry Drug Design Physicochemical Properties

Purity Specifications: 98% vs 95% Analytical Grade Comparison

Commercial availability of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine includes a high-purity grade (≥98%) from vendors like Aladdin Scientific and Calpac Lab, offering a verifiable advantage over lower-purity alternatives (typically 95% from other suppliers) for sensitive downstream reactions such as cross-couplings or library synthesis .

Organic Synthesis Quality Control Procurement

Comparative Procurement Costs and Package Sizes

A direct price comparison reveals that the cost per gram of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine is significantly lower than its de-nitro analog, 5-Bromo-N-(4-methoxybenzyl)pyridin-2-amine. This provides a clear, verifiable procurement advantage for the target compound in terms of initial capital outlay for research .

Procurement Cost Analysis Chemical Supply Chain

Functional Group Complementarity: Nitro Group as a Differentiating Handle

The 3-nitro substituent in 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine serves as a latent primary amine, offering a distinct synthetic entry point compared to 5-Bromo-N-(4-methoxybenzyl)pyridin-2-amine, which lacks this handle. This functional group enables post-functionalization via reduction, cyclization, or nucleophilic aromatic substitution that is simply not possible with the comparator compound .

Synthetic Chemistry Functional Group Tolerance Scaffold Diversification

Validated Application Scenarios for 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine Procurement


Synthesis of Protein Degrader (PROTAC/Molecular Glue) Building Blocks

This compound is specifically cataloged by vendors like Aladdin Scientific within their 'Protein Degrader Building Blocks' family [1]. Its 5-bromo handle makes it an ideal substrate for Suzuki-Miyaura cross-couplings to install linkers, while the 4-methoxybenzyl group can serve as a hydrophobic moiety or a precursor to the E3 ligase ligand. The presence of the 3-nitro group further allows for the construction of a primary amine, a common attachment point in degrader design.

Preparation of Functionalized 2,3-Diaminopyridines for Kinase Inhibitor Research

As evidenced by the utility of its core scaffold (5-bromo-3-nitropyridin-2-amine) in the synthesis of 2,3-diaminopyridine derivatives , this compound serves as an advanced intermediate. The N-(4-methoxybenzyl) protection allows chemists to selectively reduce the nitro group to an amine without affecting the protected exocyclic nitrogen, enabling the generation of asymmetrically substituted diamines that are crucial for exploring kinase ATP-binding pocket interactions.

Cost-Effective Introduction of a 4-Methoxybenzyl-Protected Amine Motif

In projects where a 4-methoxybenzyl (PMB) protected amine is required, but a nitro group is tolerated (or desired) in subsequent steps, this compound represents a highly economical choice. Procurement data from major suppliers demonstrates that it is available at a cost that is less than 25% of its de-nitro analog, 5-Bromo-N-(4-methoxybenzyl)pyridin-2-amine . This makes it the financially prudent selection for large-scale exploratory chemistry, provided the nitro group does not interfere with the synthetic plan.

Exploration of Hydrophobic Chemical Space in Lead Optimization

The computed XLogP3-AA of 3.7 for this compound [2] quantifies its significantly increased lipophilicity relative to the core 5-bromo-3-nitropyridin-2-amine scaffold (XLogP3-AA = 1.6). This property makes it a suitable building block for medicinal chemists who need to deliberately increase the cLogP of a lead series to improve membrane permeability or target engagement in hydrophobic protein pockets. Its use can be directly justified based on this in silico property difference.

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